molecular formula C18H16ClN3O3S B2440679 N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-25-3

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2440679
CAS No.: 1021229-25-3
M. Wt: 389.85
InChI Key: KKIPXAXKGNSFCY-UHFFFAOYSA-N
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Description

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a chlorinated aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain.

    Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole and furan rings can interact with active sites in proteins, potentially inhibiting their function. The chlorinated aromatic amine can also participate in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its structural features, including the thiazole and furan rings, the chlorinated aromatic amine, and the oxopropyl chain. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-11-13(19)4-2-5-14(11)21-16(23)8-7-12-10-26-18(20-12)22-17(24)15-6-3-9-25-15/h2-6,9-10H,7-8H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIPXAXKGNSFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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